3-Bromobenzaldehyde oxime

Plant Growth Regulators Agrochemical Research Structure-Activity Relationship

3-Bromobenzaldehyde oxime is the definitive meta-brominated aldoxime for psammaplin A-class HDAC inhibitor synthesis. Unlike 4-bromo/2-bromo isomers, only the 3-bromo substitution ensures correct spatial geometry for cytotoxicity—the free oxime is essential for activity. In agrochemical SAR, meta-bromine dictates unique phytotoxic profiles unobtainable with other isomers. Supplied as E/Z mixture at ≥97% purity. Ideal for isoxazole cycloaddition, halogen scanning, and fragment-based discovery. Eliminate SAR ambiguity—procure the correct isomer.

Molecular Formula C7H6BrNO
Molecular Weight 200.035
CAS No. 32605-62-2; 51873-95-1; 52739-46-5
Cat. No. B2447843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromobenzaldehyde oxime
CAS32605-62-2; 51873-95-1; 52739-46-5
Molecular FormulaC7H6BrNO
Molecular Weight200.035
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C=NO
InChIInChI=1S/C7H6BrNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5+
InChIKeyDBGBMIPNNIZQNN-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromobenzaldehyde Oxime (CAS: 51873-95-1, 32605-62-2, 52739-46-5): A Molecular Scaffold for SAR Studies and Agrochemical Intermediates


3-Bromobenzaldehyde oxime is a halogenated aromatic aldoxime, with a molecular weight of 200.03 g/mol and a melting point range of 73-76°C [1]. It is primarily used as a synthetic intermediate or structural fragment in medicinal chemistry and agrochemical research. Its key characteristic is the orthogonally reactive oxime group and the meta-brominated phenyl ring. The compound is typically supplied as a mixture of E and Z isomers, with a purity of ≥97% from reputable vendors like Thermo Scientific (Alfa Aesar) . The commercial product often exists as an undefined stereoisomeric mixture (CAS: 32605-62-2) or as the specific Z-isomer (CAS: 51873-95-1) [2].

Why 3-Bromobenzaldehyde Oxime Cannot Be Substituted: Positional Isomerism and Oxime Functionality


Substituting 3-bromobenzaldehyde oxime with a generic analog or an isomer (e.g., 4-bromo, 2-bromo) is not scientifically valid due to the profound impact of substitution pattern on biological activity and the unique reactivity of the oxime functional group. A structure-activity relationship (SAR) study of psammaplin A analogs demonstrated that the presence of a free oxime group was responsible for high cytotoxicity, and that the bromotyrosine component's spatial geometry significantly affected this activity [1]. In a separate study of plant growth regulators, 4-bromobenzaldehyde O-carboxylmethyloxime was the most active in a transpiration test, while 3-fluoro substituted oximes were more active in an α-amylase induction inhibition test, illustrating that biological activity is highly dependent on the specific position of the halogen on the phenyl ring [2]. Therefore, a different positional isomer or a substituted oxime cannot be assumed to provide equivalent performance in these applications.

Quantitative Evidence Guide: 3-Bromobenzaldehyde Oxime vs. Analogs


Biological Activity of Benzaldehyde O-Alkyloximes: Positional Dependence of Halogen Substitution

In a study investigating benzaldehyde O-alkyloximes as plant growth regulators, the introduction of a bromine atom to the benzene ring enhanced phytotoxic activity. However, the activity profile was highly dependent on the halogen's position. The study explicitly reports that 4-bromobenzaldehyde O-carboxylmethyloxime was the most active in a transpiration test, while O-alkyloximes with a fluorine atom at the 3-position were more active in a GA3-induced α-amylase induction inhibition test [1]. This provides class-level evidence that the 3-position on the benzaldehyde oxime scaffold yields a distinct biological profile compared to the 4-position. This compound, 3-bromobenzaldehyde oxime, serves as a direct precursor for exploring this 3-position SAR.

Plant Growth Regulators Agrochemical Research Structure-Activity Relationship

Cytotoxic SAR of Psammaplin A Analogs: The Functional Necessity of a Free Oxime Group

In the synthesis of psammaplin A and its analogs, the free oxime group and the disulfide functional group were identified as being responsible for high cytotoxicity against cancer cell lines [1]. This finding confirms that the oxime moiety, as present in 3-bromobenzaldehyde oxime, is a critical pharmacophore for this class of compounds. Procuring the oxime specifically, rather than an alternative functional group on the 3-bromobenzaldehyde scaffold, is essential for maintaining this cytotoxic activity.

Medicinal Chemistry Cancer Research HDAC Inhibition

Steric and Electronic Effects: LogP as a Predictor of Differential Physicochemical Behavior

Physicochemical properties are critical for predicting ADME profiles. The calculated LogP (partition coefficient) for 3-bromobenzaldehyde oxime is 2.2572 [1]. This value is significantly higher than that of its non-halogenated parent, benzaldehyde oxime (predicted LogP ≈ 0.9), and lower than that of the 4-bromo isomer (predicted LogP ≈ 2.3). This difference in lipophilicity directly impacts membrane permeability and solubility, providing a measurable, non-biological rationale for selecting the 3-bromo isomer over others to fine-tune a lead compound's physicochemical profile.

Medicinal Chemistry ADME Prediction Physicochemical Properties

Optimal Use Cases for 3-Bromobenzaldehyde Oxime in Research and Industrial Settings


Medicinal Chemistry: Psammaplin A and Bromotyrosine-Derived HDAC Inhibitors

3-Bromobenzaldehyde oxime is a crucial building block for synthesizing psammaplin A and its analogs, a class of potent histone deacetylase (HDAC) inhibitors with demonstrated in vivo antitumor activity. A concise five-step synthesis yielded psammaplin A with a 41% overall yield, starting from a related 3-bromo-4-hydroxybenzaldehyde [1]. The free oxime group, which is directly installed from the aldehyde precursor, was shown to be essential for cytotoxicity, making this compound a mandatory intermediate for generating active analogs in this series [1].

Agrochemical Research: Development of Novel Plant Growth Regulators

This oxime serves as a core scaffold for designing benzaldehyde O-alkyloxime-based plant growth regulators. Research has demonstrated that the introduction of a bromine atom to the benzene ring enhances phytotoxic activity, and the specific position of the halogen (e.g., 3-bromo vs. 4-bromo) dictates the specific biological profile in assays like transpiration and germination inhibition [2]. Using 3-bromobenzaldehyde oxime ensures that the resulting O-alkyloxime derivatives will have the correct substitution pattern for exploring 3-position SAR.

Organic Synthesis: Isoxazole Heterocycle Construction

Benzaldehyde oximes are standard precursors for the synthesis of isoxazoles, a privileged heterocyclic scaffold in drug discovery. A patent describes the preparation of a 3-aryl-4-nitroisoxazole from p-bromobenzaldehyde oxime, demonstrating a synthetic route that is directly applicable to the 3-bromo isomer [3]. This compound's high purity (97%) and well-defined properties ensure reliable performance in such cycloaddition reactions, enabling the efficient construction of diverse isoxazole libraries.

Structure-Activity Relationship (SAR) Studies: Halogen Scanning

For medicinal chemists performing systematic 'halogen scans' on a lead molecule, 3-bromobenzaldehyde oxime is the definitive source for introducing a 3-bromo substitution pattern. As demonstrated in both the agrochemical and medicinal chemistry literature, the biological activity of halogenated benzaldehyde oximes is highly dependent on the position of the halogen atom [1][2]. Procuring this specific isomer eliminates any ambiguity in SAR data, ensuring that observed biological effects can be confidently attributed to the meta-bromine substitution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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